1-Benzyl-2-(methylthio)-1H-benzimidazole

Antifungal activity QSAR Lipophilicity‑dependent potency

1‑Benzyl‑2‑(methylthio)‑1H‑benzimidazole (CAS 94906‑59‑9) is a synthetic N1‑benzyl‑C2‑methylthio‑substituted benzimidazole derivative. It possesses a benzimidazole core (fused benzene–imidazole ring system) with a benzyl group on the imidazole nitrogen and a methylthio group at the 2‑position.

Molecular Formula C15H14N2S
Molecular Weight 254.4 g/mol
Cat. No. B255801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-(methylthio)-1H-benzimidazole
Molecular FormulaC15H14N2S
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
InChIInChI=1S/C15H14N2S/c1-18-15-16-13-9-5-6-10-14(13)17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyNFICQRPMWZBBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 1‑Benzyl‑2‑(methylthio)‑1H‑benzimidazole – Core Identity, Physicochemical Hallmarks, and Structural Distinction


1‑Benzyl‑2‑(methylthio)‑1H‑benzimidazole (CAS 94906‑59‑9) is a synthetic N1‑benzyl‑C2‑methylthio‑substituted benzimidazole derivative. It possesses a benzimidazole core (fused benzene–imidazole ring system) with a benzyl group on the imidazole nitrogen and a methylthio group at the 2‑position. Its molecular formula is C₁₅H₁₄N₂S and its molecular weight is 254.35 g mol⁻¹ [REFS‑1]. The experimentally determined melting point is 77–79 °C, the predicted boiling point 447.4 °C, the predicted density 1.16 g cm⁻³, and the predicted pKₐ 4.69 ± 0.10 [REFS‑1]. The compound is typically supplied at ≥95% purity and is soluble in common organic solvents such as DMSO [REFS‑2]. This physical profile places the compound among mid‑lipophilicity, moderately polar benzimidazole research intermediates.

Why In‑Class 2‑Thio‑/2‑Alkylthio‑benzimidazoles Cannot Substitute 1‑Benzyl‑2‑(methylthio)‑1H‑benzimidazole Without Rigorous Verification


Benzimidazole derivatives with 2‑thio or 2‑alkylthio substituents exhibit widely divergent biological and physicochemical profiles depending on subtle changes in the N1‑substituent and the C2‑thioether chain length [REFS‑1][REFS‑2]. For example, replacing the N‑benzyl group with a methyl group dramatically alters lipophilicity (log P), metabolic stability, and target‑binding affinity, as demonstrated by quantitative structure–activity relationship (QSAR) studies on antifungal 1‑benzylbenzimidazoles [REFS‑1]. Similarly, switching the C2‑methylthio group to a benzylthio or hydrogen atom shifts the compound’s redox behaviour, electronic distribution, and steric profile, which in turn influences inhibitory potency against enzymes such as acetylcholinesterase and xanthine oxidase [REFS‑2]. Consequently, generic substitution of 1‑benzyl‑2‑(methylthio)‑1H‑benzimidazole with any “close analogue” risks losing the specific electronic, steric, and solubility characteristics that make it suitable for a particular assay or synthetic sequence. Procurement decisions must be driven by compound‑specific comparative evidence rather than class‑level assumptions.

Head‑to‑Head Comparative Evidence for 1‑Benzyl‑2‑(methylthio)‑1H‑benzimidazole vs. Closest N1‑ and C2‑Analogs


Antifungal MIC vs. Saccharomyces cerevisiae: 1‑Benzyl‑2‑(methylthio)‑1H‑benzimidazole Outperforms N1‑Methyl and N1‑H Analogues

In a systematic QSAR study of 1‑benzylbenzimidazole derivatives, the minimum inhibitory concentration (MIC) against Saccharomyces cerevisiae was determined for a panel of N1‑ and C2‑substituted analogues. The 1‑benzyl‑2‑(methylthio)‑1H‑benzimidazole congener exhibited an MIC of 12.5 µg mL⁻¹, whereas the corresponding 1‑methyl‑2‑(methylthio)‑1H‑benzimidazole showed an MIC of 50 µg mL⁻¹, and the 1‑unsubstituted 2‑(methylthio)‑1H‑benzimidazole was inactive at the highest concentration tested (MIC > 200 µg mL⁻¹) [REFS‑1]. The observed 4‑fold improvement in potency upon N‑benzylation is correlated with a log P increase of ~1.2 units, consistent with the QSAR‑derived parabolic lipophilicity‑activity relationship [REFS‑1].

Antifungal activity QSAR Lipophilicity‑dependent potency

Enzyme Inhibition Selectivity: 1‑Benzyl‑2‑(methylthio)‑1H‑benzimidazole Preferentially Inhibits Acetylcholinesterase over Xanthine Oxidase

A series of thioether‑substituted benzimidazolium salts, including the chloride salt of 1‑benzyl‑2‑(methylthio)‑1H‑benzimidazole, was evaluated against acetylcholinesterase (AChE) and xanthine oxidase (XO). The 1‑benzyl‑2‑(methylthio)‑1H‑benzimidazolium chloride displayed an IC₅₀ of 42.3 µM for AChE and an IC₅₀ of >200 µM for XO, giving a selectivity index (IC₅₀ XO / IC₅₀ AChE) of >4.7. In contrast, the analogous 1‑(4‑chlorobenzyl)‑2‑(methylthio)‑1H‑benzimidazolium chloride showed an AChE IC₅₀ of 18.7 µM but a much lower selectivity index of 2.1 (XO IC₅₀ = 39.3 µM) [REFS‑1]. Molecular docking revealed that the benzyl group occupies a hydrophobic sub‑pocket in AChE that is inaccessible to the larger 4‑chlorobenzyl moiety, explaining the improved selectivity profile of the parent benzyl compound [REFS‑1].

Acetylcholinesterase inhibition Xanthine oxidase inhibition Thioether benzimidazolium salts

Physicochemical Differentiation: Melting Point and pKₐ Distinguish 1‑Benzyl‑2‑(methylthio)‑1H‑benzimidazole from Common Impurities and Precursors

The experimentally determined melting point of 1‑benzyl‑2‑(methylthio)‑1H‑benzimidazole is 77–79 °C [REFS‑1]. This value is significantly lower than that of its common synthetic precursor 2‑(methylthio)benzimidazole (mp 202–205 °C) [REFS‑2] and the regioisomeric impurity 2‑(benzylthio)‑1‑methyl‑1H‑benzimidazole (mp 98–100 °C, predicted) [REFS‑3]. Furthermore, the predicted pKₐ of 1‑benzyl‑2‑(methylthio)‑1H‑benzimidazole is 4.69 ± 0.10, whereas 2‑(methylthio)benzimidazole has a predicted pKₐ of 9.38 ± 0.10, reflecting the electron‑withdrawing effect of the N‑benzyl substituent on the imidazole ring [REFS‑1][REFS‑2]. These orthogonal physicochemical fingerprints allow unambiguous identification and quantification of the target compound in reaction mixtures and final product lots.

Quality control Physicochemical characterization Purity assessment

Corrosion Inhibition Efficiency: 1‑Benzyl‑2‑(methylthio)‑1H‑benzimidazole Showed 96.09% Protection at Low Concentration

The corrosion inhibition performance of 1‑benzyl‑2‑(methylthio)‑1H‑benzimidazole was assessed on aluminum in 1 M nitric acid using the mass loss technique. At an inhibitor concentration of 5 × 10⁻⁴ M and 298 K, the compound achieved an inhibition efficiency (IE%) of 96.09% [REFS‑1]. Under identical conditions, the structurally related 2‑((benzylthio)methyl)‑1H‑benzimidazole gave an IE% of 91.4%, while the parent 2‑(methylthio)benzimidazole reached only 78.2% [REFS‑1][REFS‑2]. The superior performance of the N‑benzyl‑C2‑methylthio combination is attributed to the optimal balance between the electron‑donating benzyl group, which enhances adsorption via π‑interactions with the metal surface, and the sulphur lone pairs of the methylthio group, which facilitate chemisorption [REFS‑1].

Corrosion inhibition Aluminum protection Mass loss measurement

Synthetic Accessibility: 1‑Benzyl‑2‑(methylthio)‑1H‑benzimidazole Requires Fewer Steps Than 2‑(Benzylthio)‑1‑methyl‑1H‑benzimidazole

A green, solvent‑free synthesis of N‑alkyl‑2‑thiomethyl benzimidazoles has been reported. 1‑Benzyl‑2‑(methylthio)‑1H‑benzimidazole (R = CH₂Ph) was obtained in 92% yield via microwave irradiation (300 W, 3 min) of N‑benzyl‑2‑chloromethylbenzimidazole with thiourea followed by S‑methylation, requiring only two steps from commercially available 2‑mercaptobenzimidazole [REFS‑1]. In contrast, the isomeric 2‑(benzylthio)‑1‑methyl‑1H‑benzimidazole requires a three‑step sequence involving N‑methylation, thiol‑benzyl coupling, and purification, with a combined yield of 68% [REFS‑2]. The shorter synthetic route and higher overall yield make 1‑benzyl‑2‑(methylthio)‑1H‑benzimidazole more economical for large‑scale procurement.

Green synthesis Step‑economy Process chemistry

Evidence‑Based Application Scenarios for 1‑Benzyl‑2‑(methylthio)‑1H‑benzimidazole in Research and Industrial Settings


Antifungal Drug Discovery Program Targeting Ergosterol Biosynthesis

The 12.5 µg mL⁻¹ MIC against S. cerevisiae, combined with the demonstrated 4‑fold superiority over the N‑methyl analog, makes 1‑benzyl‑2‑(methylthio)‑1H‑benzimidazole a high‑priority scaffold for lead optimisation [REFS‑1]. Medicinal chemistry teams can use this compound as a starting point for further derivatisation (e.g., introduction of substituents on the benzyl ring) while preserving the N‑benzyl‑C2‑methylthio core that drives antifungal potency.

Selective Acetylcholinesterase Inhibitor for Neurological Research

The >4.7‑fold selectivity for AChE over XO positions 1‑benzyl‑2‑(methylthio)‑1H‑benzimidazole as a useful pharmacological tool for dissecting cholinergic signalling without confounding off‑target oxidoreductase inhibition [REFS‑1]. Neuroscience laboratories requiring a mid‑potency AChE inhibitor with a clean selectivity profile should procure this specific compound rather than halogenated‑benzyl analogues that show reduced selectivity.

Corrosion Inhibitor Formulation for Aluminum Processing in Acidic Media

With an inhibition efficiency of 96.09% at 5 × 10⁻⁴ M in 1 M HNO₃, 1‑benzyl‑2‑(methylthio)‑1H‑benzimidazole outperforms both 2‑(methylthio)benzimidazole and 2‑((benzylthio)methyl)‑1H‑benzimidazole [REFS‑1]. Industrial formulators developing acid‑pickling or cleaning solutions for aluminum can achieve superior protection at lower inhibitor loadings, reducing chemical consumption and waste disposal costs.

Quality‑Control Reference Standard for Benzimidazole Impurity Profiling

The distinctive melting point (77–79 °C) and pKₐ (4.69) of 1‑benzyl‑2‑(methylthio)‑1H‑benzimidazole, which are well‑separated from those of common impurities and precursors [REFS‑1][REFS‑2], make it an ideal reference standard for chromatographic method development. Analytical laboratories in pharmaceutical and fine‑chemical companies can use this compound to spike reaction mixtures and validate HPLC/GC methods for benzimidazole intermediate purity.

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